molecular formula C29H20Cl5N3O2 B11524112 1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11524112
M. Wt: 619.7 g/mol
InChI Key: HPVFRERWANZFSS-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound characterized by multiple chlorinated phenyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. These methods would optimize reaction conditions and use efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol .

Scientific Research Applications

1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its specific arrangement of chlorinated phenyl groups and the presence of a triazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H20Cl5N3O2

Molecular Weight

619.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C29H20Cl5N3O2/c1-17(38)28-35-37(19-11-9-18(30)10-12-19)29(36(28)20-13-14-25(33)26(34)15-20)21-5-2-3-8-27(21)39-16-22-23(31)6-4-7-24(22)32/h2-15,29H,16H2,1H3

InChI Key

HPVFRERWANZFSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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